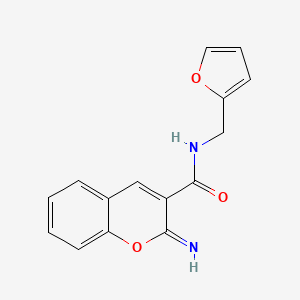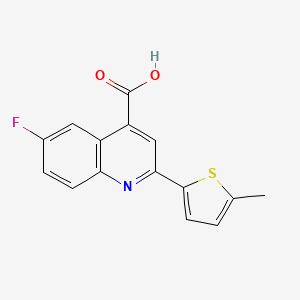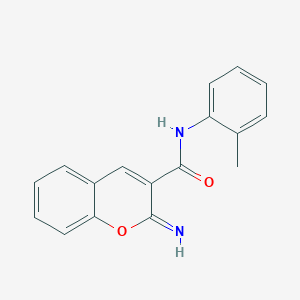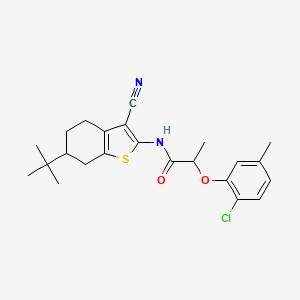![molecular formula C14H14ClFN2O4S3 B4268374 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4268374.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine
Overview
Description
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as CFTR(inh)-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder that affects the lungs, pancreas, and other organs. CFTR(inh)-172 has been shown to be effective in restoring normal CFTR function in cells and animal models of cystic fibrosis, making it a promising candidate for the development of new therapies for this disease.
Mechanism of Action
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 works by binding to a specific site on the 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine chloride channel, thereby preventing the channel from opening and allowing chloride ions to pass through. This leads to a decrease in the transport of chloride ions across cell membranes, which can help to restore normal 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine function in cells and tissues affected by cystic fibrosis.
Biochemical and physiological effects:
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 has been shown to be effective in restoring normal 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine function in cells and animal models of cystic fibrosis, leading to improvements in lung function and other disease-related symptoms. 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 has also been shown to have other biochemical and physiological effects, including the modulation of ion channel activity in the brain.
Advantages and Limitations for Lab Experiments
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 is a potent and selective inhibitor of the 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine chloride channel, making it a valuable tool for investigating the role of 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine in disease pathogenesis and for developing new therapies for cystic fibrosis. However, like all experimental compounds, 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 has certain limitations, including the need for careful dosing and monitoring to avoid toxicity and other side effects.
Future Directions
There are several future directions for research on 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 and its potential applications in the treatment of cystic fibrosis and other diseases. These include:
1. Further investigation of the mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 and its effects on other ion channels and transporters.
2. Development of new formulations of 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 that can be delivered to the lungs and other affected tissues more effectively.
3. Investigation of the potential use of 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 in combination with other drugs for the treatment of cystic fibrosis and other diseases.
4. Development of new compounds that target the 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine chloride channel and other ion channels and transporters involved in disease pathogenesis.
5. Investigation of the potential use of 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 in the treatment of other diseases, such as epilepsy and migraine.
In conclusion, 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 is a promising compound for the treatment of cystic fibrosis and other diseases, and its potential applications in research and therapy continue to be investigated. Further research is needed to fully understand its mechanisms of action and to develop new therapies that can effectively target the underlying causes of disease.
Scientific Research Applications
1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 has been extensively studied in the context of cystic fibrosis research, where it has been used to investigate the role of 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine in disease pathogenesis and to develop new therapies for this disorder. 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine(inh)-172 has also been used in other areas of research, including neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain.
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O4S3/c15-13-5-6-14(23-13)25(21,22)18-9-7-17(8-10-18)24(19,20)12-3-1-11(16)2-4-12/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQZPHSNDCWLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4268296.png)

![6-chloro-2-[(2,5-dimethyl-3-furoyl)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B4268309.png)


![ethyl 2-[(2,5-dimethyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4268336.png)

![6-tert-butyl-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4268352.png)
![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268360.png)
![methyl 5-ethyl-2-({[(1-phenylpropyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268364.png)
![4-[(3,4-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4268380.png)
![methyl 2-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4268392.png)
![methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268407.png)
![3-cyclopropyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268421.png)